2-((4-Fluoro-3-nitrophenyl)amino)acetamide
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Overview
Description
2-((4-Fluoro-3-nitrophenyl)amino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluoro-3-nitrophenyl)amino)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluoro-3-nitrophenyl)amino)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium formate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Zinc and ammonium formate are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.
Major Products Formed
Reduction: The major product formed is 2-((4-Amino-3-nitrophenyl)amino)acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial activity against strains like Klebsiella pneumoniae.
Medicine: Its derivatives are being explored for their pharmacological properties, including antibacterial and antifungal activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Fluoro-3-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to penicillin-binding proteins, leading to the inhibition of cell wall synthesis and subsequent bacterial cell lysis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: This compound has a similar structure but with a chloro group instead of an amino group.
N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the aminoacetamide moiety but shares the fluoro and nitro substituents on the phenyl ring.
Uniqueness
2-((4-Fluoro-3-nitrophenyl)amino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoro and nitro groups, along with the aminoacetamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H8FN3O3 |
---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitroanilino)acetamide |
InChI |
InChI=1S/C8H8FN3O3/c9-6-2-1-5(11-4-8(10)13)3-7(6)12(14)15/h1-3,11H,4H2,(H2,10,13) |
InChI Key |
XXEXYIYCLXMVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)N)[N+](=O)[O-])F |
Origin of Product |
United States |
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